molecular formula C16H23NO3 B10867427 1,2,5-Trimethyl-4-piperidyl 2-methoxybenzoate

1,2,5-Trimethyl-4-piperidyl 2-methoxybenzoate

Cat. No.: B10867427
M. Wt: 277.36 g/mol
InChI Key: KTZCSPSWFXRDPE-UHFFFAOYSA-N
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Description

1,2,5-Trimethyl-4-piperidyl 2-methoxybenzoate is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities, including antimicrobial, analgesic, and anesthetic properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5-Trimethyl-4-piperidyl 2-methoxybenzoate typically involves the reaction of 1,2,5-trimethylpiperidin-4-ol with 2-methoxybenzoic acid. The reaction is carried out under acidic or basic conditions to facilitate the esterification process . Common reagents used in this synthesis include sulfuric acid or hydrochloric acid as catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1,2,5-Trimethyl-4-piperidyl 2-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,2,5-Trimethyl-4-piperidyl 2-methoxybenzoate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to the desired biological effect. For instance, its antimicrobial activity may result from disrupting the cell membrane integrity of microorganisms .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,5-Trimethyl-4-hydroxy-4-piperidyl benzoate
  • 1,2,5-Trimethyl-4-phenylethynylpiperidol-4
  • 1,2,5-Trimethyl-4-oxiranylpiperidin-4-ol benzoate hydrochloride

Uniqueness

1,2,5-Trimethyl-4-piperidyl 2-methoxybenzoate stands out due to its specific ester linkage with 2-methoxybenzoic acid, which may confer unique biological activities and chemical reactivity compared to other piperidine derivatives .

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

(1,2,5-trimethylpiperidin-4-yl) 2-methoxybenzoate

InChI

InChI=1S/C16H23NO3/c1-11-10-17(3)12(2)9-15(11)20-16(18)13-7-5-6-8-14(13)19-4/h5-8,11-12,15H,9-10H2,1-4H3

InChI Key

KTZCSPSWFXRDPE-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(CN1C)C)OC(=O)C2=CC=CC=C2OC

Origin of Product

United States

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